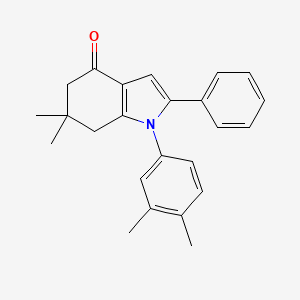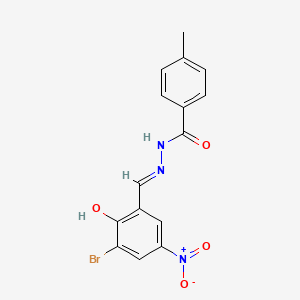![molecular formula C18H21N3O2 B6132925 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide, also known as JNJ-17216498, is a chemical compound that has been extensively studied for its potential therapeutic uses in the field of neuroscience.
作用机制
1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a neuropeptide that is involved in a variety of physiological processes, including appetite regulation, stress response, and anxiety. By blocking the Y2 receptor, 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide increases the levels of NPY in the brain, which in turn can lead to anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been shown to increase the levels of NPY in the brain, which can have a variety of physiological effects. In animal models, 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been shown to decrease anxiety-like behavior, increase social interaction, and decrease depressive-like behavior. Additionally, 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been shown to have analgesic effects, reducing pain sensitivity in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide in lab experiments is its selectivity for the Y2 receptor, which allows for more precise targeting of the NPY system. Additionally, 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been shown to have good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide in lab experiments is its relatively low potency compared to other NPY receptor antagonists, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide. One potential avenue is to further investigate its potential as a therapeutic agent for anxiety, depression, and chronic pain in humans. Additionally, further studies could explore the potential use of 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide in other physiological processes that are regulated by the NPY system, such as appetite regulation and stress response. Finally, future research could focus on developing more potent and selective NPY receptor antagonists based on the structure of 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide.
合成方法
1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-pyridinyloxybenzaldehyde with piperidinecarboxylic acid followed by the addition of methylamine. The resulting product is then purified using chromatography techniques to obtain pure 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide.
科学研究应用
1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been extensively studied for its potential therapeutic uses in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
属性
IUPAC Name |
1-methyl-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21-12-3-2-6-17(21)18(22)20-14-7-9-15(10-8-14)23-16-5-4-11-19-13-16/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYKQWRVOALMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6132859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6132866.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
![2-{[(3-chloro-4-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6132882.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)

![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)